molecular formula C8H6O3S B2910945 dimethyl-1H,3H-thieno[3,4-c]furan-1,3-dione CAS No. 2155856-63-4

dimethyl-1H,3H-thieno[3,4-c]furan-1,3-dione

Cat. No.: B2910945
CAS No.: 2155856-63-4
M. Wt: 182.19
InChI Key: OTWYREGVOYREQQ-UHFFFAOYSA-N
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Description

dimethyl-1H,3H-thieno[3,4-c]furan-1,3-dione is a heterocyclic compound with a unique structure that combines elements of both thiophene and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dimethyl-1H,3H-thieno[3,4-c]furan-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylthiophene-3,4-dicarboxylic anhydride with a suitable reagent to form the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions: dimethyl-1H,3H-thieno[3,4-c]furan-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can yield thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene or furan rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups.

Scientific Research Applications

dimethyl-1H,3H-thieno[3,4-c]furan-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl-1H,3H-thieno[3,4-c]furan-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 4,6-Dimethyl-1H,3H-thieno[3,4-c]thiophene-4,6-dicarboxylate
  • 4,6-Dibromo-1H,3H-thieno[3,4-c]furan-1,3-dione
  • 1H,3H-Thieno[3,4-c]furan-1,3-dione

Comparison: Compared to these similar compounds, dimethyl-1H,3H-thieno[3,4-c]furan-1,3-dione is unique due to its specific substitution pattern and the resulting electronic and steric properties.

Properties

IUPAC Name

4,6-dimethylthieno[3,4-c]furan-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O3S/c1-3-5-6(4(2)12-3)8(10)11-7(5)9/h1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTWYREGVOYREQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(S1)C)C(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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